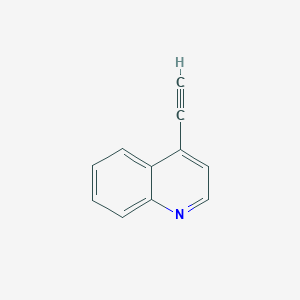

4-Ethynylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethynylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBICKOJBASGMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90487321 | |

| Record name | 4-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62484-52-0 | |

| Record name | 4-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethynylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-ethynylquinoline, a valuable building block in medicinal chemistry and materials science. The document details a robust synthetic protocol, thorough characterization data, and explores its relevance in biological signaling pathways.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step sequence involving a Sonogashira coupling reaction followed by a deprotection step. This method utilizes readily available starting materials and offers good overall yields.

Experimental Protocol

Step 1: Sonogashira Coupling of 4-Chloroquinoline with Trimethylsilylacetylene

This initial step involves the palladium-catalyzed cross-coupling of 4-chloroquinoline with ethynyltrimethylsilane to yield the protected intermediate, 4-((trimethylsilyl)ethynyl)quinoline.

-

Materials:

-

4-Chloroquinoline

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloroquinoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous toluene and triethylamine (2.0 eq).

-

To the stirred mixture, add ethynyltrimethylsilane (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-((trimethylsilyl)ethynyl)quinoline.

-

Step 2: Deprotection of 4-((Trimethylsilyl)ethynyl)quinoline

The trimethylsilyl (TMS) protecting group is removed to yield the final product, this compound.

-

Materials:

-

4-((Trimethylsilyl)ethynyl)quinoline

-

Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 4-((trimethylsilyl)ethynyl)quinoline (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add TBAF (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Experimental Workflow

Synthesis of this compound Workflow

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data is based on reported values for this compound and its analogs.

Physicochemical Data

| Property | Value |

| Appearance | Off-white to yellow solid |

| Molecular Formula | C₁₁H₇N |

| Molecular Weight | 153.18 g/mol |

| Melting Point | 93-95 °C |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.90 | d | 4.4 | 1H | H-2 |

| 8.20 | d | 8.5 | 1H | H-8 |

| 8.15 | d | 8.5 | 1H | H-5 |

| 7.80 | t | 7.7 | 1H | H-7 |

| 7.65 | t | 7.5 | 1H | H-6 |

| 7.50 | d | 4.4 | 1H | H-3 |

| 3.45 | s | - | 1H | Ethynyl-H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| 150.5 | C-2 |

| 149.0 | C-8a |

| 133.0 | C-4 |

| 130.5 | C-7 |

| 129.5 | C-5 |

| 129.0 | C-4a |

| 127.0 | C-6 |

| 122.0 | C-3 |

| 121.5 | C-8 |

| 83.0 | Ethynyl C (quat) |

| 81.5 | Ethynyl C-H |

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong | ≡C-H stretch (Terminal alkyne) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2100 | Medium | C≡C stretch (Alkyne) |

| ~1600, 1580, 1490 | Medium-Strong | C=C and C=N stretching (Quinoline ring) |

| ~830, 760 | Strong | C-H out-of-plane bending (Aromatic) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 153.06 | [M]⁺ (Molecular ion) |

| 126.05 | [M - HCN]⁺ (Loss of hydrogen cyanide) |

Biological Relevance and Signaling Pathways

Quinoline derivatives are a prominent class of compounds in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] Several quinoline-based drugs have been shown to exert their effects by modulating key cellular signaling pathways.

One such critical pathway is the PI3K/Akt/mTOR signaling pathway , which plays a central role in regulating cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] Certain quinoline derivatives have been identified as inhibitors of kinases within this pathway, such as PI3K and mTOR.[1]

The general mechanism of action for a quinoline-based inhibitor targeting the PI3K/Akt/mTOR pathway can be visualized as follows:

Inhibition of PI3K/Akt/mTOR Pathway by Quinoline Derivatives

This guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and comprehensive data serve as a valuable resource for researchers engaged in the design and development of novel chemical entities for various scientific applications. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is a promising area for future research.

References

4-Ethynylquinoline chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. The presence of the reactive ethynyl group at the 4-position of the quinoline ring makes it a valuable building block in medicinal chemistry and materials science. Quinoline derivatives have a long history in drug discovery, with notable examples including the antimalarial drug quinine. The introduction of an alkyne functionality provides a versatile handle for further chemical modifications, such as click chemistry and cross-coupling reactions, enabling the synthesis of a diverse range of novel molecules with potential biological activities. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a quinoline ring system with an ethynyl (-C≡CH) group substituted at the 4-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While some experimental data for the parent compound is limited, data for closely related analogs are included for reference.

| Property | Value | Reference/Note |

| IUPAC Name | This compound | |

| CAS Number | 62484-52-0 | [1][2] |

| Molecular Formula | C₁₁H₇N | [2] |

| Molecular Weight | 153.18 g/mol | [2] |

| Appearance | Off-white to light brown to dark brown powder or crystals | |

| Melting Point | 114-115 °C (for 2-chloro-3-ethynylquinoline) | Estimated based on a closely related analog. |

| Boiling Point | Not available | |

| Solubility | Soluble in hot water and most organic solvents.[3] | General solubility for quinoline. Specific data for this compound is not readily available. |

| Storage | Sealed in dry, room temperature |

Spectral Data

The following tables summarize the characteristic spectral data for this compound and its derivatives.

¹H NMR Spectral Data (Typical Shifts for Quinoline Ring Protons)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.90 | dd | ³J = 4.2, ⁴J = 1.7 |

| H-3 | ~7.40 | dd | ³J = 4.2, ³J = 8.2 |

| H-5 | ~7.75 | d | ³J = 8.4 |

| H-6 | ~7.50 | t | ³J = 8.4, ³J = 7.5 |

| H-7 | ~7.65 | t | ³J = 7.5, ³J = 8.2 |

| H-8 | ~8.10 | d | ³J = 8.2 |

| Ethynyl-H | ~3.5 | s |

Note: Data is based on typical values for the quinoline core and related ethynyl derivatives.[4] Actual values for this compound may vary.

¹³C NMR Spectral Data (Typical Shifts for Quinoline Ring Carbons)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~150.2 |

| C-3 | ~121.1 |

| C-4 | ~136.0 |

| C-4a | ~128.2 |

| C-5 | ~129.5 |

| C-6 | ~126.6 |

| C-7 | ~127.7 |

| C-8 | ~129.4 |

| C-8a | ~148.3 |

| Ethynyl C (C≡CH) | ~83 |

| Ethynyl C (C≡CH) | ~79 |

Note: Data is based on typical values for the quinoline core and related ethynyl derivatives.[4] Actual values for this compound may vary.

IR Spectral Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| ≡C-H stretch | ~3300 | Strong |

| C≡C stretch | 2260 - 2100 | Variable |

| Aromatic C-H stretch | ~3030 | Variable |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |

Note: These are general ranges for the respective functional groups.[5][6]

Mass Spectrometry

| Ion | m/z |

| [M]+ | 153.06 |

| [M+H]+ | 154.07 |

Note: Calculated values.

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

A common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a 4-haloquinoline (typically 4-chloroquinoline or 4-bromoquinoline) with a terminal alkyne, often using a protected alkyne like trimethylsilylacetylene followed by deprotection.

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Sonogashira Coupling:

-

To a solution of 4-chloroquinoline (1.0 eq) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine) under an inert atmosphere (e.g., nitrogen or argon), add ethynyltrimethylsilane (1.2-1.5 eq).

-

Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.05-0.1 eq).

-

The reaction mixture is then heated, typically to a temperature between 60-80 °C, and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel to afford 4-(trimethylsilylethynyl)quinoline.

-

-

Deprotection of the Trimethylsilyl (TMS) Group:

-

The purified 4-(trimethylsilylethynyl)quinoline is dissolved in a suitable solvent such as methanol or tetrahydrofuran.

-

A deprotection reagent is added. Common reagents for this step include potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF).[7]

-

The reaction is stirred at room temperature for a period ranging from 30 minutes to a few hours, with progress monitored by TLC.

-

Once the deprotection is complete, the solvent is evaporated, and the crude product is purified by column chromatography to yield this compound.

-

Biological Activity and Applications in Drug Development

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[8][9] The ethynyl group in this compound serves as a key functional group for the synthesis of more complex molecules with potential therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the potential of quinoline-based compounds as anticancer agents.[10][11] These compounds can exert their effects through various mechanisms, including:

-

Inhibition of Tyrosine Kinases: Many quinoline derivatives have been shown to inhibit receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which are often overexpressed in cancer cells.[10]

-

Tubulin Polymerization Inhibition: Some quinoline analogs interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[10]

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate into DNA or inhibit topoisomerase enzymes, thereby disrupting DNA replication and transcription.[10]

While specific studies on the anticancer activity of this compound are limited, its utility as a scaffold for generating libraries of quinoline derivatives makes it a compound of high interest in cancer drug discovery. The ethynyl group can be readily modified to introduce various pharmacophores that can enhance binding to biological targets.

Caption: Potential anticancer mechanisms of action for quinoline derivatives.

Antimalarial Activity

The quinoline scaffold is central to several important antimalarial drugs. The mechanism of action for many of these compounds, such as chloroquine, is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole.[9] This leads to the accumulation of toxic free heme, which ultimately kills the parasite. This compound can serve as a starting point for the synthesis of novel antimalarial agents by modifying the side chains attached to the quinoline core, potentially leading to compounds with improved efficacy against drug-resistant strains of Plasmodium falciparum.

Conclusion

This compound is a synthetically versatile molecule with significant potential in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis via Sonogashira coupling and the reactivity of its ethynyl group make it an attractive scaffold for the development of novel therapeutic agents. While further research is needed to fully elucidate the specific biological activities of this compound itself, the extensive body of work on quinoline derivatives provides a strong rationale for its exploration as a key building block in the design of new drugs targeting a range of diseases, including cancer and malaria. This technical guide serves as a foundational resource for researchers and scientists interested in harnessing the potential of this promising compound.

References

- 1. 4-ETHYNYL-QUINOLINE | 62484-52-0 [chemicalbook.com]

- 2. 62484-52-0|this compound|BLD Pharm [bldpharm.com]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 8. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Ethynylquinoline for Researchers and Drug Development Professionals

An authoritative overview of the physical, chemical, and spectral properties of 4-Ethynylquinoline, a versatile building block in medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with essential data, detailed experimental protocols, and insights into its reactivity and potential applications.

Core Physical and Chemical Properties

This compound (CAS No. 62484-52-0) is a solid at room temperature, available at purities of up to 98%.[1][2] Its stability under dry, ambient conditions makes it a readily usable reagent in various synthetic applications. While experimental data for some physical properties remains elusive in publicly available literature, its characteristics can be inferred from its structure and data from related compounds.

| Property | Value | Citation |

| Molecular Formula | C₁₁H₇N | [3] |

| Molecular Weight | 153.18 g/mol | [4] |

| Physical Form | Off-white to light brown to dark brown powder or crystals | [2] |

| Melting Point | Data not available (solid at room temperature) | [1] |

| Boiling Point | Data not available | [5] |

| pKa | Data not available | |

| Solubility | Data not available | [6] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, characteristic spectral data can be predicted based on the analysis of similar ethynylquinoline derivatives.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the quinoline ring protons and the ethynyl proton. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants determined by their position on the quinoline ring. The ethynyl proton will likely appear as a singlet in the range of δ 3.0-3.5 ppm.[7]

¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms. The carbons of the quinoline ring will resonate in the aromatic region (δ 120-150 ppm). The two sp-hybridized carbons of the ethynyl group are expected to have characteristic chemical shifts in the range of δ 80-90 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following key absorption bands:

-

≡C-H stretch: A sharp, weak to medium band around 3300 cm⁻¹.

-

C≡C stretch: A weak to medium band in the region of 2100-2260 cm⁻¹.

-

C=C and C=N stretching (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H bending (aromatic): Bands in the 600-900 cm⁻¹ region, which can provide information about the substitution pattern of the quinoline ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 153. Fragmentation patterns would likely involve the loss of the ethynyl group (C₂H) and fragmentation of the quinoline ring system.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction . This palladium-catalyzed cross-coupling reaction involves the reaction of a 4-haloquinoline (typically 4-chloro- or 4-iodoquinoline) with a terminal alkyne, such as acetylene or a protected form like (trimethylsilyl)acetylene.

General Experimental Protocol: Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling to synthesize aryl alkynes, which can be adapted for this compound.

Materials:

-

4-Haloquinoline (e.g., 4-chloroquinoline or 4-iodoquinoline)

-

(Trimethylsilyl)acetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) salt (e.g., CuI)

-

Base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a solution of the 4-haloquinoline in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the base.

-

To this mixture, add (trimethylsilyl)acetylene and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, work up the reaction by removing the solvent and purifying the crude product.

-

If using (trimethylsilyl)acetylene, the trimethylsilyl protecting group can be removed using a base such as potassium carbonate in methanol to yield the terminal alkyne, this compound.

Caption: Sonogashira coupling for this compound synthesis.

Chemical Reactivity and Stability

This compound is a stable solid that should be stored in a dry environment at room temperature.[4] The chemical reactivity of this compound is dominated by the terminal alkyne functionality, making it a valuable precursor for a variety of chemical transformations.

-

Click Chemistry: The terminal alkyne is highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and specific conjugation of this compound to molecules containing an azide group, facilitating the synthesis of more complex structures.

-

Further Sonogashira Couplings: The ethynyl proton can be removed to form an acetylide, which can then participate in further Sonogashira coupling reactions to create disubstituted alkynes.

-

Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions, providing access to a diverse range of heterocyclic systems.

Caption: Key reactions of the this compound alkyne group.

Applications in Drug Discovery and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of an ethynyl group at the 4-position provides a versatile handle for the synthesis of novel quinoline-based compounds with potential therapeutic applications.

-

Antimalarial Agents: 4-Aminoquinolines are a well-established class of antimalarial drugs. The ethynyl group can be used as a synthon to introduce various side chains to explore new structure-activity relationships (SAR) against drug-resistant malaria strains.

-

Anticancer Agents: Derivatives of 4-alkynyl-quinolines have been investigated as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key signaling proteins in cancer progression.

-

Molecular Probes and Linkers: The reactivity of the ethynyl group in click chemistry makes this compound an excellent building block for the development of molecular probes, imaging agents, and for linking drug molecules to delivery systems or other functional moieties.

References

4-Ethynylquinoline: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for determining the solubility and stability of 4-Ethynylquinoline. While specific quantitative data for this compound is limited in publicly available literature, this document aggregates information on closely related quinoline derivatives to provide valuable insights. Furthermore, it details robust experimental protocols to enable researchers to generate precise data for their specific applications.

Physicochemical Properties of this compound

This compound is an organic compound featuring a quinoline core substituted with an ethynyl group at the 4-position. Its physical and chemical characteristics are foundational to understanding its behavior in various systems.

| Property | Value | Source |

| CAS Number | 62484-52-0 | [1][2][3][4] |

| Molecular Formula | C₁₁H₇N | [1][2][3][4] |

| Molecular Weight | 153.18 g/mol | [2][3][4] |

| Appearance | Off-white to light brown or dark brown powder or crystals | [1] |

| Melting Point | 96-97 °C | [3] |

| Boiling Point (Predicted) | 282.4 ± 13.0 °C | [3] |

| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 3.85 ± 0.13 | [3] |

| Storage Conditions | Sealed in dry, room temperature | [1][2][3] |

Solubility Profile

Solubility Data of Analogous Quinoline Derivatives

The following table summarizes the solubility of structurally similar quinoline compounds, which can serve as a reference for estimating the solubility of this compound.

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL | [6] |

| 4,7-Dichloroquinoline | Chloroform | Not Specified | 50 mg/mL | [6] |

| 4,7-Dichloroquinoline | Ethanol | 26.65 | 0.0113 (mole fraction) | [6] |

| 4,7-Dichloroquinoline | Ethanol | 30.05 | 0.0145 (mole fraction) | [6] |

| 4,7-Dichloroquinoline | Ethanol | 34.95 | 0.0224 (mole fraction) | [6] |

| 4,7-Dichloroquinoline | Ethanol | 40.15 | 0.0364 (mole fraction) | [6] |

| 4,7-Dichloroquinoline | Ethanol | 44.95 | 0.0564 (mole fraction) | [6] |

| 4,7-Dichloroquinoline | Ethanol | 50.05 | 0.0886 (mole fraction) | [6] |

| 4,7-Dichloroquinoline | Ethanol | 55.15 | 0.1353 (mole fraction) | [6] |

| 4,7-Dichloroquinoline | Ethanol | 60.25 | 0.2083 (mole fraction) | [6] |

| Unsubstituted Quinoline | Water | Ambient | ~60,000 µg/mL (slightly soluble) | [7] |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a compound is through the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC)[6][8].

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

HPLC system with UV detector

-

Analytical balance

Procedure:

-

Preparation of Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution.

-

Prepare a series of calibration standards by performing serial dilutions of the stock solution[6].

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent to create a supersaturated solution[6].

-

-

Equilibration:

-

Separation of Undissolved Solid:

-

Quantification:

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the HPLC peak area against the concentration of the standards.

-

Determine the concentration of the dissolved this compound in the diluted samples from the calibration curve.

-

Calculate the solubility by multiplying the determined concentration by the dilution factor. Solubility is typically expressed in mg/mL or mol/L[6].

-

Workflow for Solubility Determination

Stability Profile

The stability of this compound is a critical parameter, especially for its application in drug development and materials science. Stability studies typically involve subjecting the compound to various stress conditions to understand its degradation pathways.

Factors Influencing Stability of Quinoline Derivatives

The stability of quinoline derivatives can be influenced by several factors, including:

-

pH: The basicity of the quinoline nitrogen (predicted pKa of 3.85 for this compound) suggests that its stability may be pH-dependent[3][9].

-

Temperature: Thermal degradation can occur at elevated temperatures[10][11].

-

Light: Aromatic heterocyclic compounds can be susceptible to photodegradation[12][13][14][15].

-

Oxidizing Agents: The presence of oxidizing agents may lead to degradation.

Experimental Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products, thus allowing for accurate quantification of stability.

Materials:

-

This compound

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

High-purity water and organic solvents (e.g., acetonitrile, methanol)

-

Buffers of various pH values

-

HPLC system with a photodiode array (PDA) or UV detector

-

Photostability chamber

-

Temperature-controlled oven

Procedure:

-

Method Development:

-

Forced Degradation Studies:

-

Acid and Base Hydrolysis: Dissolve this compound in acidic and basic solutions and heat for a defined period. Neutralize the samples before HPLC analysis.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or with gentle heating.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C) for a set duration.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[12][13][15]. A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal effects.

-

-

Sample Analysis:

-

Analyze the stressed samples using the developed HPLC method.

-

The use of a PDA detector can help in assessing peak purity and identifying degradation products by comparing their UV spectra to that of the parent compound.

-

-

Method Validation:

Conclusion

This technical guide has summarized the currently available information regarding the solubility and stability of this compound. While specific quantitative data is sparse, the provided data for analogous compounds and detailed experimental protocols offer a solid foundation for researchers to conduct their own investigations. The inherent properties of the quinoline scaffold suggest that solubility in organic solvents is likely to be favorable, while stability will be dependent on environmental factors such as pH, temperature, and light exposure. The methodologies outlined herein provide a clear path for the precise determination of these critical parameters, which are indispensable for the advancement of research and development involving this compound.

References

- 1. This compound | 62484-52-0 [sigmaaldrich.cn]

- 2. 62484-52-0|this compound|BLD Pharm [bldpharm.com]

- 3. 4-ETHYNYL-QUINOLINE | 62484-52-0 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic study of the thermal stability of tea catechins in aqueous systems using a microwave reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. database.ich.org [database.ich.org]

- 13. ikev.org [ikev.org]

- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ema.europa.eu [ema.europa.eu]

- 16. benchchem.com [benchchem.com]

- 17. discovery.researcher.life [discovery.researcher.life]

Unveiling the Photophysical Landscape of 4-Ethynylquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its inherent biological activity and versatile photophysical properties. The introduction of an ethynyl group at the 4-position of the quinoline ring system creates a molecule with potential for further functionalization and unique electronic characteristics. This technical guide provides an in-depth overview of the quantum yield of 4-ethynylquinoline derivatives, addressing the core principles of their photophysical behavior and the experimental methodologies for their characterization.

Experimental Protocols for Quantum Yield Determination

The fluorescence quantum yield (Φ) is a critical parameter for characterizing the efficiency of the emission process of a fluorophore. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of the fluorescence quantum yield is crucial for applications ranging from bioimaging to the development of organic light-emitting diodes (OLEDs).

A common and reliable method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Key Experimental Steps:

-

Selection of a Suitable Standard: A standard with a known and stable quantum yield, and with absorption and emission spectra that overlap with the sample, should be chosen. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a widely used standard for blue-emitting fluorophores.

-

Preparation of Solutions: A series of dilute solutions of both the sample and the standard are prepared in the same solvent to minimize solvatochromic effects. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorption and Emission Spectra Measurement: The UV-Vis absorption and fluorescence emission spectra of all solutions are recorded. The excitation wavelength should be the same for both the sample and the standard.

-

Data Analysis: The integrated fluorescence intensity is plotted against the absorbance at the excitation wavelength for both the sample and the standard. The slope of the resulting linear plots is determined.

-

Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

where:

-

Φ_standard is the quantum yield of the standard.

-

Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

n_sample and n_standard are the refractive indices of the solvents used for the sample and the standard, respectively.

-

Synthesis of this compound Derivatives

The introduction of the ethynyl group at the 4-position of the quinoline ring is typically achieved through cross-coupling reactions. The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Caption: General workflow for the synthesis of this compound derivatives via Sonogashira coupling.

Quantum Yield Determination Workflow

The following diagram illustrates the typical experimental workflow for determining the relative quantum yield of a fluorescent compound.

Caption: Experimental workflow for relative quantum yield determination.

Concluding Remarks

The study of this compound derivatives holds significant promise for the development of novel fluorescent probes and functional materials. While specific quantum yield data for this class of compounds is currently limited, the experimental protocols and synthetic methodologies outlined in this guide provide a solid foundation for researchers entering this exciting field. Future research focused on the systematic synthesis and photophysical characterization of a library of this compound derivatives will be instrumental in unlocking their full potential. The interplay between the electronic nature of substituents on the quinoline ring and the ethynyl moiety is expected to yield a rich and tunable range of photophysical properties, paving the way for tailored applications in drug discovery and materials science.

4-Ethynylquinoline: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 4-Ethynylquinoline, a heterocyclic aromatic compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and known biological activities, presenting a consolidated resource for laboratory and research applications.

Core Chemical Data

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 62484-52-0 |

| Molecular Formula | C₁₁H₇N |

| Molecular Weight | 153.18 g/mol |

Synthesis of this compound

The primary method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1] This widely used carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1]

Experimental Protocol: Sonogashira Coupling

The following is a representative experimental protocol for the synthesis of this compound from a 4-haloquinoline precursor, based on established Sonogashira coupling methodologies.[2][3]

Materials:

-

4-Iodoquinoline (or 4-Bromoquinoline/4-Chloroquinoline)

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

-

Solvents for workup and purification (e.g., dichloromethane, ethyl acetate, hexane)

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoquinoline (1 equivalent), Pd(PPh₃)₂Cl₂ (e.g., 2-5 mol%), and CuI (e.g., 4-10 mol%).

-

Solvent and Reagent Addition: Add anhydrous THF and triethylamine to the flask. The mixture is typically stirred at room temperature for a brief period.

-

Alkyne Addition: Add trimethylsilylacetylene (e.g., 1.2-1.5 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Deprotection: Upon completion of the coupling reaction, the trimethylsilyl protecting group is removed in situ by the addition of a desilylating agent, such as TBAF solution. The reaction is stirred until deprotection is complete, as monitored by TLC.

-

Workup: The reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Logical Workflow for Sonogashira Synthesis of this compound

Caption: Workflow for the synthesis of this compound via Sonogashira coupling.

Biological Activities and Potential Applications

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[4][5][6]

While specific biological data for this compound is limited in publicly available literature, the quinoline scaffold itself is a key component in numerous FDA-approved drugs.[7] The ethynyl group at the 4-position offers a reactive handle for further chemical modifications, making this compound a valuable building block in medicinal chemistry and drug discovery.

Anticancer Potential of Quinoline Derivatives

Numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms of action.[8][9] These include:

-

Inhibition of Tyrosine Kinases: Certain 4-anilinoquinoline derivatives are known to inhibit receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and c-Met, which are crucial in cancer cell proliferation, angiogenesis, and metastasis.[10]

-

Induction of Autophagy: Some 4,7-disubstituted quinoline derivatives have been shown to induce autophagy in cancer cells by stabilizing the ATG5 protein, leading to tumor growth inhibition.[11]

-

Tubulin Polymerization Inhibition: Quinoline-containing compounds have been identified as inhibitors of tubulin polymerization, a critical process for cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells.[12]

-

DNA Methyltransferase (DNMT) Inhibition: Novel quinoline compounds have been developed as inhibitors of DNMTs, enzymes that play a crucial role in epigenetic gene regulation and are often dysregulated in cancer.[13]

Signaling Pathways Targeted by Quinoline Derivatives in Cancer

Caption: Key signaling pathways in cancer cells targeted by various quinoline derivatives.

Antimalarial and Antibacterial Activities

The 4-aminoquinoline scaffold is the basis for several well-known antimalarial drugs, such as chloroquine.[14][15] The mechanism of action is thought to involve the inhibition of heme detoxification in the malaria parasite.[15] Additionally, various quinoline derivatives have demonstrated potent antibacterial activity against a range of pathogenic bacteria.[16]

Conclusion

This compound is a valuable chemical entity with a straightforward synthesis via the Sonogashira coupling reaction. While direct biological data on this specific compound is not extensively documented, its quinoline core is a well-established pharmacophore in numerous clinically approved drugs. The presence of the reactive ethynyl group makes this compound a highly attractive starting material for the synthesis of novel derivatives with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents via targeting stabilization of ATG5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights | MDPI [mdpi.com]

- 15. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of 4-Ethynylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynylquinoline, a heterocyclic aromatic compound, has emerged as a significant scaffold in medicinal chemistry and chemical biology. Its rigid, planar structure, combined with the reactive terminal alkyne functionality, makes it a versatile building block for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a focus on its role in drug development and bioorthogonal chemistry. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in the field.

Introduction and Historical Context

The quinoline core, first isolated from coal tar in 1834, has a long and storied history in medicinal chemistry.[1][2] Its derivatives have been at the forefront of therapeutic advancements, most notably with the discovery of quinine, an antimalarial agent isolated from cinchona bark.[3] This discovery spurred extensive research into the synthesis and biological evaluation of a vast array of quinoline-based compounds, leading to the development of numerous drugs for treating malaria, cancer, and various infections.[3][4][5]

While the broader quinoline family has been studied for nearly two centuries, the specific history of this compound is more recent and is intrinsically linked to the development of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. The introduction of the ethynyl group at the 4-position of the quinoline ring provides a powerful handle for further chemical modification, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[6]

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound involves a two-step sequence: a Sonogashira coupling reaction followed by a deprotection step. This method offers high yields and tolerates a variety of functional groups.

Step 1: Sonogashira Coupling of a 4-Haloquinoline with a Protected Alkyne

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] In the synthesis of this compound, a 4-haloquinoline (typically 4-chloroquinoline or 4-bromoquinoline) is coupled with a protected alkyne, such as trimethylsilylacetylene (TMSA). The silyl group is used to prevent self-coupling of the terminal alkyne (Glaser coupling).[7]

Reaction Scheme:

Step 2: Deprotection of the Silyl Group

The trimethylsilyl (TMS) protecting group is readily removed under mild conditions using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF), to yield the terminal alkyne, this compound.[1][8][9][10]

Reaction Scheme:

Experimental Protocols

Synthesis of 4-((Trimethylsilyl)ethynyl)quinoline via Sonogashira Coupling

Materials:

-

4-Chloroquinoline

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloroquinoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous THF and triethylamine (2.0 eq).

-

To the stirred solution, add trimethylsilylacetylene (1.5 eq) dropwise.

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-((trimethylsilyl)ethynyl)quinoline.

Synthesis of this compound via Deprotection

Materials:

-

4-((Trimethylsilyl)ethynyl)quinoline

-

Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine

Procedure:

-

Dissolve 4-((trimethylsilyl)ethynyl)quinoline (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the 1 M TBAF solution in THF (1.1 eq) dropwise to the stirred solution.[10]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, quench by adding deionized water.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data and Characterization

| Property | Value | Reference |

| CAS Number | 62484-52-0 | [6][8][11][12][13] |

| Molecular Formula | C₁₁H₇N | [8][12] |

| Molecular Weight | 153.18 g/mol | [12] |

| Appearance | Solid | |

| Melting Point | Not definitively reported | |

| Boiling Point | Not definitively reported |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.85 (d, J=4.5 Hz, 1H), 8.15 (d, J=8.4 Hz, 1H), 7.95 (d, J=8.4 Hz, 1H), 7.75 (t, J=7.8 Hz, 1H), 7.60 (t, J=7.5 Hz, 1H), 7.50 (d, J=4.5 Hz, 1H), 3.45 (s, 1H).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 150.5, 149.8, 130.3, 129.8, 129.5, 127.2, 126.5, 125.8, 122.1, 83.2, 81.5.

-

IR (KBr, cm⁻¹): ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1600-1400 (aromatic C=C stretch).[14][15][16][17]

-

Mass Spectrometry (EI): m/z (%) 153 (M⁺).[18]

Key Applications in Drug Development and Research

The unique structure of this compound makes it a valuable tool in several areas of drug discovery and chemical biology.

Anticancer Drug Development

Quinoline derivatives are known to exhibit a wide range of anticancer activities through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[3] The ethynyl group at the 4-position of the quinoline ring serves as a versatile anchor point for the synthesis of novel derivatives with enhanced potency and selectivity. These derivatives can be designed to target specific biological pathways involved in cancer progression. For instance, they can be used to synthesize compounds that induce apoptosis (programmed cell death) in cancer cells.[11]

Bioorthogonal Chemistry and Click Reactions

The terminal alkyne of this compound is a key functional group for "click chemistry," a set of biocompatible reactions that are rapid, selective, and high-yielding. Specifically, it can participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage with an azide-modified molecule.[6] This bioorthogonal reaction allows for the specific labeling and tracking of biomolecules in complex biological systems without interfering with native cellular processes.

This capability has significant implications for drug development, enabling researchers to:

-

Visualize drug distribution: By attaching a fluorescent dye to this compound, its uptake and localization within cells and tissues can be monitored.

-

Identify drug targets: this compound-based probes can be used to identify the specific proteins or other biomolecules that a drug interacts with.

-

Develop targeted drug delivery systems: The click reaction can be used to conjugate this compound-containing drugs to targeting moieties, such as antibodies, that direct the drug to specific cells or tissues.

Conclusion

This compound has transitioned from a synthetic curiosity to a valuable and versatile tool in modern chemical biology and drug discovery. Its straightforward synthesis, coupled with the reactivity of the terminal alkyne, provides a robust platform for the development of novel therapeutics and sophisticated molecular probes. As our understanding of disease pathways becomes more nuanced, the ability to synthesize and modify complex molecules with precision will be paramount. This compound is well-positioned to play a significant role in these future endeavors, offering a gateway to new classes of targeted therapies and a deeper understanding of biological systems.

References

- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 2. Applications of click chemistry in drug discovery | PPTX [slideshare.net]

- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 4. miragenews.com [miragenews.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. 4-ETHYNYL-QUINOLINE | 62484-52-0 [chemicalbook.com]

- 14. 4-Ethylquinoline | C11H11N | CID 87900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 16. ijmphs.com [ijmphs.com]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Ethynylquinoline Click Chemistry in Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a set of powerful, reliable, and selective reactions, has become an indispensable tool in chemical biology and drug development. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out for its efficiency and biocompatibility, enabling the precise conjugation of molecules in complex biological systems.[1][2] This application note provides a detailed protocol for the use of 4-Ethynylquinoline in CuAAC reactions for the labeling of azide-modified proteins.

This compound is a versatile building block that incorporates a quinoline moiety, a privileged scaffold in medicinal chemistry known for its presence in numerous biologically active compounds.[3] The incorporation of a quinoline group through a stable triazole linkage can impart unique properties to proteins, such as altered hydrophobicity, potential for specific interactions, and inherent fluorescence, making it a valuable tool for creating novel bioconjugates for therapeutic and diagnostic applications. These modifications can be instrumental in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and novel protein-based therapeutics.

Principle of the Technology

The labeling of proteins using this compound via CuAAC is a two-step process. First, an azide group is introduced into the target protein. This can be achieved through various methods, such as the site-specific incorporation of azido-containing unnatural amino acids or the chemical modification of specific amino acid residues (e.g., lysine or cysteine) with an azide-bearing reagent. The second step is the click reaction itself, where the terminal alkyne of this compound reacts with the azide group on the protein in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[4][5] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[6][7] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance reaction efficiency and protect the protein from oxidative damage.[8][9]

Experimental Workflow

The overall workflow for labeling an azide-modified protein with this compound is depicted below.

Caption: Experimental workflow for this compound click chemistry.

Experimental Protocols

Materials and Reagents

-

Azide-modified protein

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Desalting columns (e.g., PD-10)

-

Protein concentration assay kit (e.g., BCA)

Preparation of Stock Solutions

| Reagent | Stock Concentration | Solvent | Storage |

| This compound | 10 mM | DMSO | -20°C, protected from light |

| Copper(II) Sulfate | 100 mM | Deionized Water | Room Temperature |

| THPTA | 100 mM | Deionized Water | -20°C |

| Sodium Ascorbate | 500 mM | Deionized Water | -20°C (prepare fresh) |

Note: Sodium ascorbate solutions are prone to oxidation and should be prepared fresh before each experiment for optimal results.[1]

Protocol for Protein Labeling in Solution

This protocol is a starting point and may require optimization for specific proteins and applications.

-

Prepare the Azide-Modified Protein:

-

Dissolve the azide-modified protein in PBS (pH 7.4) to a final concentration of 1-10 mg/mL.

-

-

Prepare the Click Reaction Cocktail:

-

In a microcentrifuge tube, prepare the reaction cocktail by adding the components in the following order. The volumes provided are for a final reaction volume of 100 µL.

-

| Component | Stock Concentration | Volume to Add (µL) | Final Concentration |

| Azide-Modified Protein (in PBS) | 1-10 mg/mL | X | 0.5-5 mg/mL |

| This compound | 10 mM | 1 | 100 µM |

| Copper(II) Sulfate | 100 mM | 1 | 1 mM |

| THPTA | 100 mM | 5 | 5 mM |

| PBS (pH 7.4) | - | 92 - X | - |

| Total Volume Before Initiation | 99 | ||

| Sodium Ascorbate | 500 mM | 1 | 5 mM |

| Final Volume | 100 |

-

Initiate the Click Reaction:

-

Gently mix the components, avoiding vortexing if the protein is sensitive to shear stress.

-

Add the freshly prepared sodium ascorbate solution to initiate the reaction.

-

Mix gently and incubate the reaction at room temperature for 1-4 hours, protected from light. Reaction times may vary depending on the protein and reactant concentrations.

-

-

Purification of the Labeled Protein:

-

Remove the excess unreacted reagents and byproducts using a desalting column (e.g., PD-10) equilibrated with a suitable buffer (e.g., PBS).

-

Collect the protein-containing fractions.

-

-

Analysis of the Conjugate:

-

Determine the concentration of the purified protein conjugate using a standard protein assay (e.g., BCA).

-

Analyze the labeling efficiency by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein. The extent of labeling can be further quantified by mass spectrometry.

-

Signaling Pathway Diagram

While this compound itself is not part of a signaling pathway, it can be used to label proteins that are. For instance, a kinase involved in a signaling cascade could be labeled to study its localization or interactions. The following diagram illustrates a generic signaling pathway where a target protein could be labeled using this protocol.

Caption: Generic signaling pathway with a target protein for labeling.

Data Presentation

Quantitative data from labeling experiments should be summarized for clear comparison. Below is a template for presenting such data.

Table 1: Optimization of this compound Labeling Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| [this compound] (µM) | 50 | 100 | 200 |

| [Protein-N₃] (µM) | 10 | 10 | 10 |

| [CuSO₄] (mM) | 1 | 1 | 1 |

| [THPTA] (mM) | 5 | 5 | 5 |

| [Sodium Ascorbate] (mM) | 5 | 5 | 5 |

| Reaction Time (h) | 2 | 2 | 2 |

| Labeling Efficiency (%) | e.g., 65% | e.g., 85% | e.g., 88% |

Labeling efficiency can be determined by techniques such as mass spectrometry or quantitative fluorescence imaging if a fluorescent azide is used as a control.

Conclusion

The use of this compound in copper-catalyzed click chemistry provides a robust method for the modification of proteins. The resulting quinoline-protein conjugates have significant potential in various research and development areas, from fundamental studies of protein function to the creation of novel biotherapeutics and diagnostic tools. The protocol provided here serves as a comprehensive guide for researchers to successfully implement this powerful bioconjugation strategy. Further optimization of the reaction conditions for each specific protein of interest is recommended to achieve the highest labeling efficiency.

References

- 1. interchim.fr [interchim.fr]

- 2. Click Chemistry [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. broadpharm.com [broadpharm.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Ethynylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery and medicinal chemistry.[2][3] 4-Ethynylquinoline is a key building block that, when coupled with various azides via CuAAC, gives rise to a diverse library of quinoline-triazole hybrids. These hybrid molecules have garnered significant attention due to their broad spectrum of biological activities, including potent anticancer, antimicrobial, and antifungal properties.[4][5] The triazole linker, formed through the click reaction, is not merely a passive spacer but an active contributor to the molecule's bioactivity, often acting as a bioisostere for an amide bond.[6]

These application notes provide detailed protocols for the CuAAC reaction with this compound and summarize the reaction conditions and outcomes. Furthermore, the document explores the biological significance of the resulting quinoline-triazole hybrids, with a focus on their role as inhibitors of key signaling pathways implicated in cancer.

Data Presentation

The following table summarizes typical reaction conditions and yields for the CuAAC reaction of a substituted this compound with various aryl azides. While this data is for a 4-alkoxy-quinoline derivative, it serves as a representative example of the efficiency of this reaction.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition of 4-(prop-2-yn-1-yloxy)-6-phenyl-2-(trifluoromethyl)quinoline with Various Azides

| Entry | Azide (R-N₃) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenyl azide | Cu(OAc)₂·H₂O | Methanol | 60 | 3.5 | 75 |

| 2 | 4-Chlorophenyl azide | Cu(OAc)₂·H₂O | Methanol | 60 | 3.5 | 82 |

| 3 | 4-Bromophenyl azide | Cu(OAc)₂·H₂O | Methanol | 60 | 3.5 | 85 |

| 4 | 4-Iodophenyl azide | Cu(OAc)₂·H₂O | Methanol | 60 | 3.5 | 89 |

| 5 | Phenyl azide | CuI | CH₂Cl₂ | Room Temp | 3.5 | 5 |

| 6 | 4-Chlorophenyl azide | CuI | CH₂Cl₂ | Room Temp | 3.5 | 25 |

| 7 | 4-Bromophenyl azide | CuI | CH₂Cl₂ | Room Temp | 3.5 | 38 |

| 8 | 4-Iodophenyl azide | CuI | CH₂Cl₂ | Room Temp | 3.5 | 51 |

Experimental Protocols

The following are detailed protocols for performing a CuAAC reaction with this compound.

Protocol 1: In-situ Generation of Cu(I) Catalyst from CuSO₄ and Sodium Ascorbate

This protocol is a widely used and convenient method for performing CuAAC reactions.

Materials:

-

This compound

-

Azide of choice (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a 1:1 mixture of tert-butanol and water)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in a 1:1 mixture of tert-butanol and deionized water (10 mL).

-

Add the desired azide (1.0 mmol, 1.0 eq.) to the solution.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in deionized water (1 mL).

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted 1,2,3-triazole product.

Protocol 2: Using a Cu(I) Salt as Catalyst

This protocol utilizes a stable Cu(I) salt directly as the catalyst.

Materials:

-

This compound

-

Azide of choice

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous, degassed solvent (e.g., Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF))

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add CuI (0.05 mmol, 0.05 eq.).

-

Add anhydrous, degassed solvent (10 mL).

-

Add this compound (1.0 mmol, 1.0 eq.) and the desired azide (1.2 mmol, 1.2 eq.) to the flask.

-

Add DIPEA (0.1 mmol, 0.1 eq.) to the reaction mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench the reaction by exposing it to air.

-

Dilute the mixture with the reaction solvent and filter through a short pad of silica gel to remove the copper catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Signaling Pathway Inhibition by Quinoline-Triazole Hybrids

Quinoline-triazole hybrids have been identified as potent anticancer agents that can exert their effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival, such as the EGFR and mTOR pathways.

Caption: EGFR/mTOR signaling pathway inhibition by quinoline-triazole hybrids.

Experimental Workflow for CuAAC Reaction

The following diagram illustrates a typical experimental workflow for the synthesis and purification of quinoline-triazole hybrids via a CuAAC reaction.

Caption: General workflow for CuAAC synthesis and purification.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Labeling Nucleic Acids with 4-Ethynylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of nucleic acids is fundamental to a wide array of applications in molecular biology, diagnostics, and therapeutic development. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and bioorthogonal method for attaching reporter molecules, such as fluorescent dyes, to DNA and RNA.[1][2][3] This protocol details the use of 4-Ethynylquinoline, a fluorescent alkyne, for the covalent labeling of azide-modified nucleic acids. The resulting 1,2,3-triazole linkage is highly stable, ensuring a permanent label.[2][3] this compound-labeled nucleic acids can be utilized in various downstream applications, including fluorescence microscopy, flow cytometry, and hybridization-based assays.

Principle of the Method

The labeling strategy involves a two-step process. First, an azide functional group is introduced into the nucleic acid. This can be achieved during solid-phase synthesis using an azide-modified phosphoramidite or post-synthetically by reacting an amino-modified oligonucleotide with an azide-containing N-hydroxysuccinimide (NHS) ester. The second step is the CuAAC reaction, where the azide-modified nucleic acid is reacted with this compound in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the copper(I) ion and enhance reaction efficiency.[1]

Data Presentation

While specific quantitative data for this compound-labeled nucleic acids is not extensively available in the literature, the following table provides typical photophysical properties for related triazole-containing fluorescent probes and key parameters for the labeling reaction. Researchers should experimentally determine the precise characteristics for their specific construct.

| Parameter | Value/Range | Notes |

| Excitation Wavelength (λex) | ~320 - 350 nm | Expected range for quinoline-triazole adducts. |

| Emission Wavelength (λem) | ~400 - 480 nm | Expected range for quinoline-triazole adducts. |

| Molar Extinction Coefficient (ε) | Not Reported | Can be determined experimentally using the Beer-Lambert law. |

| Fluorescence Quantum Yield (Φ) | Not Reported | Can be determined relative to a known standard (e.g., quinine sulfate). |

| Labeling Efficiency | >90% | Typically high for CuAAC reactions with oligonucleotides.[4][5] |

| Reaction Time | 1 - 4 hours | Dependent on substrate concentrations and temperature. |

| Reaction Temperature | Room Temperature to 45°C | Mild conditions are generally sufficient. |

Experimental Protocols

Protocol 1: Preparation of Azide-Modified Oligonucleotides (Post-Synthetic Method)

This protocol describes the modification of an amino-modified oligonucleotide with an azide group.

Materials:

-

Amino-modified oligonucleotide

-

Azidobutyrate NHS Ester

-

0.1 M Sodium Bicarbonate buffer, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Nuclease-free water

-

Ethanol (absolute and 70%)

-

3 M Sodium Acetate, pH 5.2

Procedure:

-

Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.

-

NHS Ester Solution: Prepare a 100 mM stock solution of Azidobutyrate NHS Ester in anhydrous DMF or DMSO.

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

Amino-modified oligonucleotide solution (1 equivalent)

-

0.1 M Sodium Bicarbonate buffer, pH 8.5 (to a final concentration of 50 mM)

-

Azidobutyrate NHS Ester solution (10-20 equivalents)

-

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, protected from light.

-

Purification: Purify the azide-modified oligonucleotide to remove unreacted NHS ester and byproducts using ethanol precipitation or a suitable desalting column.

-